![molecular formula C29H24N4O4S B10861497 N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)

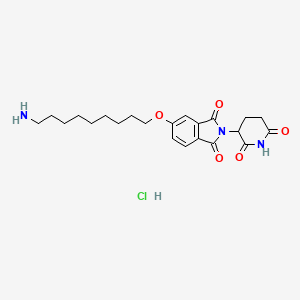

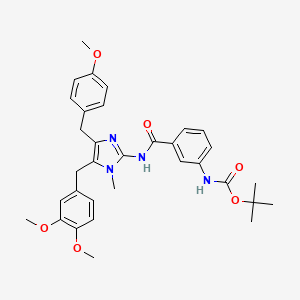

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

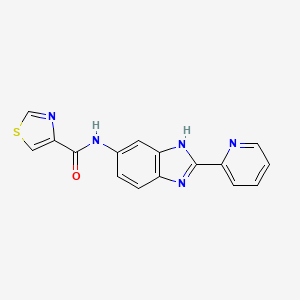

JS25 est un inhibiteur covalent et sélectif de la tyrosine kinase de Bruton (BTK), un membre de la sous-famille des kinases cytoplasmiques TEC. La BTK joue un rôle crucial dans la régulation immunitaire et est activée par les kinases Src. JS25 a montré un potentiel significatif dans le traitement de divers cancers hématologiques, tels que la leucémie, le lymphome et le myélome .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de JS25 implique plusieurs étapes, notamment la formation de liaisons covalentes avec des résidus d'acides aminés spécifiques dans la protéine cible. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation de ces liaisons covalentes .

Méthodes de production industrielle

La production industrielle de JS25 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

JS25 subit diverses réactions chimiques, notamment :

Liaison covalente : JS25 forme des liaisons covalentes avec des résidus d'acides aminés spécifiques dans la protéine cible, comme la cystéine.

Oxydation et réduction : Ces réactions peuvent se produire pendant la synthèse et la dégradation de JS25.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de JS25 comprennent des solvants organiques, des catalyseurs et des résidus d'acides aminés spécifiques. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les transformations chimiques souhaitées .

Principaux produits formés

Le principal produit formé à partir des réactions impliquant JS25 est le complexe lié de manière covalente à la protéine cible, qui inhibe l'activité de la BTK et d'autres kinases apparentées .

Applications de la recherche scientifique

JS25 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier les mécanismes de liaison covalente et l'inhibition des kinases.

Biologie : Investigué pour son rôle dans la régulation immunitaire et les voies de signalisation cellulaire.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de kinases sélectifs et d'approches thérapeutiques.

Mécanisme d'action

JS25 exerce ses effets en inhibant sélectivement la BTK par liaison covalente à des résidus d'acides aminés spécifiques, comme la cystéine. Cette liaison empêche la phosphorylation des molécules de signalisation en aval, conduisant à l'inhibition des voies de prolifération et de survie cellulaire. Les cibles moléculaires et les voies impliquées comprennent la voie de la phospholipase-Cγ (PLCγ), la mobilisation du Ca2+ et l'activation de NF-κB/MAP kinase .

Applications De Recherche Scientifique

JS25 has a wide range of scientific research applications, including:

Mécanisme D'action

JS25 exerts its effects by selectively inhibiting BTK through covalent binding to specific amino acid residues, such as cysteine. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival pathways. The molecular targets and pathways involved include the phospholipase-Cγ (PLCγ) pathway, Ca2+ mobilization, and NF-κB/MAP kinase activation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acalabrutinib : Un inhibiteur sélectif de la BTK avec une structure chimique et une affinité de liaison différentes.

Unicité de JS25

JS25 est unique en raison de sa grande sélectivité et de sa puissance dans l'inhibition de la BTK et d'autres kinases TEC. Il a montré une efficacité supérieure dans les études précliniques, en particulier dans le traitement des cancers hématologiques. De plus, JS25 a démontré la capacité de traverser la barrière hémato-encéphalique, ce qui en fait un candidat prometteur pour le traitement des malignités liées au système nerveux central .

Propriétés

Formule moléculaire |

C29H24N4O4S |

|---|---|

Poids moléculaire |

524.6 g/mol |

Nom IUPAC |

N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |

Clé InChI |

WPVJPKXENBARHX-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B10861449.png)

![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)

![(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)